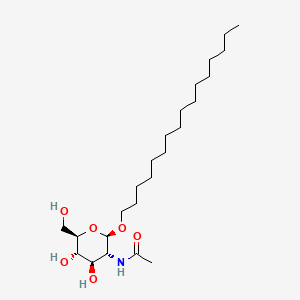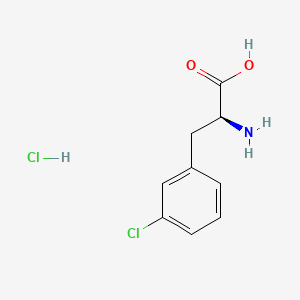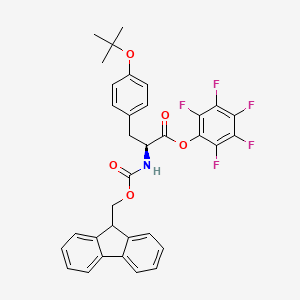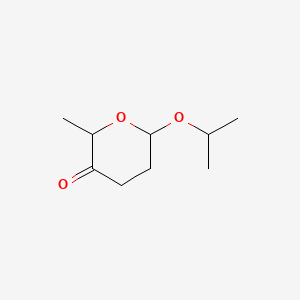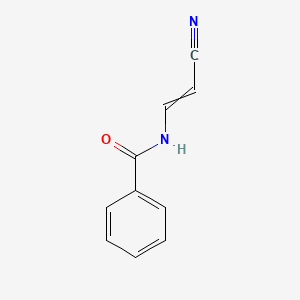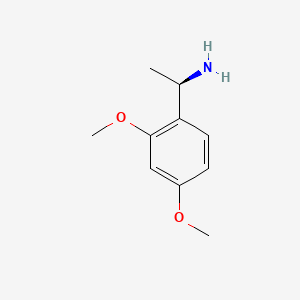
1H-Indole-5,6-dione, 2,3-dihydro-3-hydroxy-1-(1-methylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to the class of organic compounds known as indoles and derivatives . These are organic compounds containing an indole, which is a bicyclic ring system made up of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .
Molecular Structure Analysis
The molecular formula of this compound is C11H13NO3 . The structure includes a bicyclic ring system made up of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .
Physical And Chemical Properties Analysis
The molecular weight of this compound is 207.23 g/mol . It has one hydrogen bond donor, four hydrogen bond acceptors, and one rotatable bond . The exact mass is 207.08954328 g/mol, and the monoisotopic mass is also 207.08954328 g/mol . The topological polar surface area is 57.6 Ų .
Aplicaciones Científicas De Investigación
Pharmaceutical Research and Drug Development
1H-Indole-5,6-dione derivatives have captured the attention of pharmaceutical researchers due to their potential therapeutic properties. Some notable applications include:
- Antiviral Activity : Researchers have explored these compounds as potential antiviral agents. For instance, a series of novel indolyl and oxochromenyl xanthenone derivatives were studied for their anti-HIV-1 activity .
- Antimicrobial Properties : Certain derivatives exhibit antimicrobial potential, making them relevant for combating bacterial and fungal infections .
Safety and Hazards
Propiedades
IUPAC Name |
3-hydroxy-1-propan-2-yl-2,3-dihydroindole-5,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-6(2)12-5-11(15)7-3-9(13)10(14)4-8(7)12/h3-4,6,11,15H,5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REDYFOKPSXHPLC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC(C2=CC(=O)C(=O)C=C21)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00726718 |
Source


|
| Record name | 3-Hydroxy-1-(propan-2-yl)-2,3-dihydro-1H-indole-5,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00726718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indole-5,6-dione, 2,3-dihydro-3-hydroxy-1-(1-methylethyl)- | |
CAS RN |
3736-31-0 |
Source


|
| Record name | 3-Hydroxy-1-(propan-2-yl)-2,3-dihydro-1H-indole-5,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00726718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





